molecular formula C10H8N4O2 B12950151 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide CAS No. 63405-80-1

2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B12950151
CAS No.: 63405-80-1
M. Wt: 216.20 g/mol
InChI Key: WWQVLAPHCFISPO-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as chemistry, biology, and medicine. The presence of both cyano and carbonyl functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyanoacetamide moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and microwave-assisted synthesis are also explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the molecule can interact with nucleophilic and electrophilic sites in biological systems, leading to the formation of covalent bonds with target proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide include:

Uniqueness

The uniqueness of this compound lies in the presence of both the cyano and benzimidazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications .

Properties

CAS No.

63405-80-1

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-cyano-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C10H8N4O2/c11-4-3-9(15)12-6-1-2-7-8(5-6)14-10(16)13-7/h1-2,5H,3H2,(H,12,15)(H2,13,14,16)

InChI Key

WWQVLAPHCFISPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CC#N)NC(=O)N2

Origin of Product

United States

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